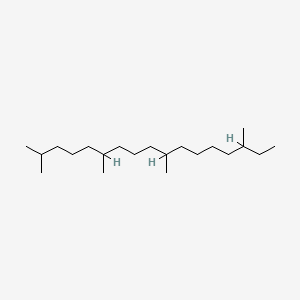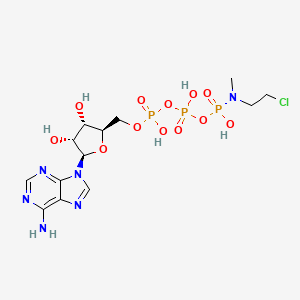
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphoryl groups. Its unique configuration and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the purine base and the subsequent addition of phosphoryl groups. Industrial production methods often involve the use of advanced techniques such as chromatography and crystallization to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a probe for investigating cellular processes and enzyme activities. In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is utilized in the production of pharmaceuticals and other high-value chemicals.
Mecanismo De Acción
The mechanism of action of Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The precise molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Compared to other similar compounds, Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide stands out due to its unique combination of functional groups and structural features. Similar compounds include other nucleoside analogs and phosphorylated derivatives, which share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research.
Propiedades
Número CAS |
90906-29-9 |
|---|---|
Fórmula molecular |
C13H22ClN6O12P3 |
Peso molecular |
582.72 g/mol |
Nombre IUPAC |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-chloroethyl)-N-methylphosphonamidic acid |
InChI |
InChI=1S/C13H22ClN6O12P3/c1-19(3-2-14)33(23,24)31-35(27,28)32-34(25,26)29-4-7-9(21)10(22)13(30-7)20-6-18-8-11(15)16-5-17-12(8)20/h5-7,9-10,13,21-22H,2-4H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H2,15,16,17)/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
AKGHJVKNYSFKIC-QYVSTXNMSA-N |
SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES isomérico |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Sinónimos |
adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide ATP gamma-(N-(2-chloroethyl)-N-methyl)amide CMA-ATP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)
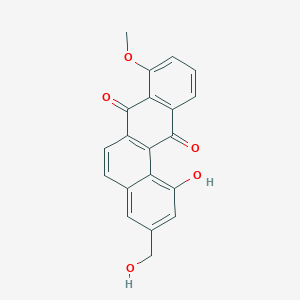

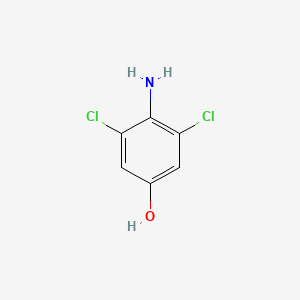



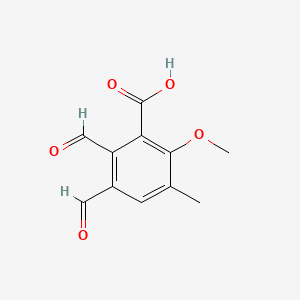


![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)


